Nudicauline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

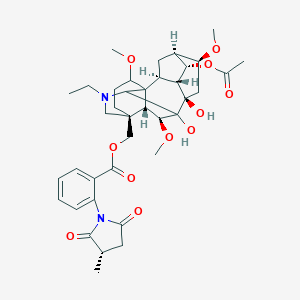

Ipwqjeoncufcor-rnnmqtrdsa- (CAS No. 99815-83-5) is a compound with the molecular formula C38H50N2O11.HClO4 and a molecular weight of 810.5 g/mol. It is known for its role as an Alpha-Bungarotoxin neuronal nicotinic receptor antagonist, with a selectivity comparable to that of Methyllycaconitine at brain sites.

準備方法

The synthetic routes and reaction conditions for Ipwqjeoncufcor-rnnmqtrdsa- are not explicitly detailed in the available sources. it is typically synthesized under controlled laboratory conditions to ensure high purity and efficacy. Industrial production methods would likely involve large-scale synthesis in cGMP (current Good Manufacturing Practice) facilities to maintain quality and consistency.

化学反応の分析

Ipwqjeoncufcor-rnnmqtrdsa- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions are not specified in the available sources, but typical reagents for such reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions would depend on the specific conditions and reagents used.

科学的研究の応用

Pharmacological Properties

Nudicauline exhibits significant pharmacological activity, particularly as a selective antagonist of the α7 nicotinic acetylcholine receptors (nAChRs). Its potency is highlighted by an IC50 value of approximately 2 nM, indicating strong binding affinity and efficacy in modulating neurotransmitter activity . This characteristic positions this compound as a candidate for further research in neurological disorders.

Toxicokinetics

Understanding the toxicokinetics of this compound is crucial for assessing its safety and efficacy in both animal studies and potential human applications. Research indicates that this compound is rapidly absorbed following oral administration, with peak serum concentrations achieved within 18 hours . The compound's LD50 (lethal dose for 50% of the population) in laboratory mice has been reported at 2.7 mg/kg, highlighting its toxicity profile compared to other alkaloids like methyllycaconitine (MLA) .

Toxicokinetic Studies

- Animal Models : Studies involving Black Angus steers have shown that this compound coelutes with other alkaloids such as geyerline, complicating the assessment of individual toxicokinetic parameters. However, significant differences in absorption rates and serum concentrations have been documented .

- Clinical Implications : The rapid absorption and high toxicity necessitate careful management strategies to mitigate risks associated with grazing on larkspur plants containing this compound .

Case Studies and Clinical Applications

This compound's implications extend into clinical scenarios, particularly concerning poisoning cases linked to Delphinium ingestion. For instance:

- Human Poisoning Case : A documented case involved a patient who ingested a Delphinium product and presented with bradycardia and hypotension. Symptoms included dizziness and vomiting, attributed to the competitive inhibition of acetylcholine by this compound and related alkaloids .

Potential Therapeutic Uses

Given its pharmacological profile, this compound is being explored for potential therapeutic applications:

- Neurological Disorders : Its antagonistic effects on nAChRs suggest possible roles in treating conditions like cerebral palsy or Parkinson’s disease .

- Antibacterial Properties : Some studies indicate that extracts containing this compound exhibit antibacterial activity against various pathogens, although further research is needed to clarify these effects .

Summary Table of Key Findings

| Aspect | Details |

|---|---|

| Chemical Nature | Norditerpenoid alkaloid |

| Source | Derived from Delphinium species |

| Pharmacological Activity | α7 nAChR antagonist (IC50 = 2 nM) |

| Toxicity (LD50) | 2.7 mg/kg in mice |

| Toxicokinetics | Rapid absorption; peak serum concentration at 18 hours |

| Clinical Relevance | Cases of poisoning; potential therapeutic uses |

作用機序

The mechanism of action of Ipwqjeoncufcor-rnnmqtrdsa- involves its binding to neuronal nicotinic receptors, thereby inhibiting their activity. This inhibition affects the transmission of neural signals, which can be useful in studying various neurological conditions and potential treatments. The molecular targets and pathways involved include the nicotinic acetylcholine receptors in the brain.

類似化合物との比較

Ipwqjeoncufcor-rnnmqtrdsa- is similar to other Alpha-Bungarotoxin neuronal nicotinic receptor antagonists, such as Methyllycaconitine. its unique selectivity and binding affinity make it a valuable tool in neuropharmacological research. Similar compounds include Nudicauline and other nicotinic receptor antagonists .

特性

CAS番号 |

99815-83-5 |

|---|---|

分子式 |

C38H50N2O11 |

分子量 |

710.8 g/mol |

IUPAC名 |

[(1R,2R,3R,4S,5R,6S,8R,9S,10S,13S,16S,17R,18S)-4-acetyloxy-11-ethyl-8,9-dihydroxy-6,16,18-trimethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl]methyl 2-[(3S)-3-methyl-2,5-dioxopyrrolidin-1-yl]benzoate |

InChI |

InChI=1S/C38H50N2O11/c1-7-39-17-35(18-50-33(44)21-10-8-9-11-24(21)40-27(42)14-19(2)32(40)43)13-12-26(48-5)37-23-15-22-25(47-4)16-36(45,28(23)29(22)51-20(3)41)38(46,34(37)39)31(49-6)30(35)37/h8-11,19,22-23,25-26,28-31,34,45-46H,7,12-18H2,1-6H3/t19-,22+,23+,25-,26-,28+,29-,30+,31-,34-,35-,36+,37+,38+/m0/s1 |

InChIキー |

IPWQJEONCUFCOR-SMGABUFOSA-N |

SMILES |

CCN1CC2(CCC(C34C2C(C(C31)(C5(CC(C6CC4C5C6OC(=O)C)OC)O)O)OC)OC)COC(=O)C7=CC=CC=C7N8C(=O)CC(C8=O)C |

異性体SMILES |

CCN1C[C@@]2(CC[C@@H]([C@]34[C@@H]2[C@@H]([C@@]([C@H]31)([C@]5(C[C@@H]([C@H]6C[C@@H]4[C@@H]5[C@H]6OC(=O)C)OC)O)O)OC)OC)COC(=O)C7=CC=CC=C7N8C(=O)C[C@@H](C8=O)C |

正規SMILES |

CCN1CC2(CCC(C34C2C(C(C31)(C5(CC(C6CC4C5C6OC(=O)C)OC)O)O)OC)OC)COC(=O)C7=CC=CC=C7N8C(=O)CC(C8=O)C |

純度 |

96% (TLC, mass-spectrometry) |

同義語 |

O14-Demethylmethyllycaconitine 14-acetate, perchlorate |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。